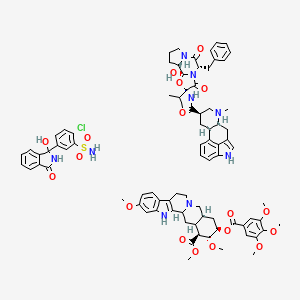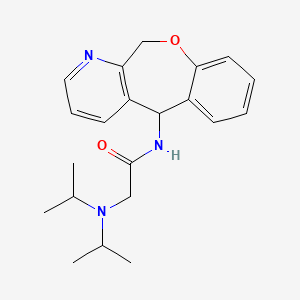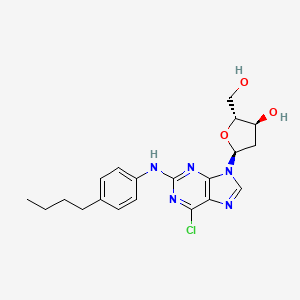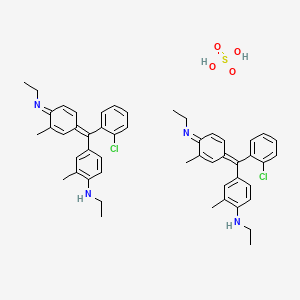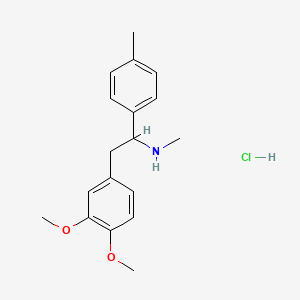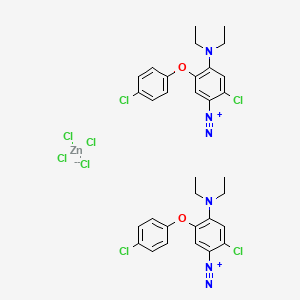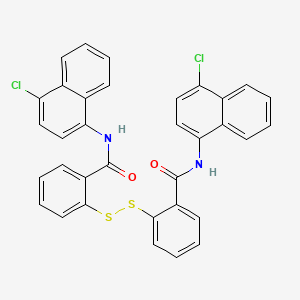
2,2'-Dithiobis(N-(4-chloronaphth-1-yl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(4-chloronaphth-1-yl)benzamide): , also known by its systematic name 2,2’-Disulfanediyldibenzamide , has the molecular formula C14H12N2O2S2 The compound’s average mass is approximately 304.4 Da .
准备方法
Industrial Production Methods: As of now, there is no widely established industrial-scale production method for 2,2’-Dithiobis(N-(4-chloronaphth-1-yl)benzamide) . Research in this area is limited, and further investigation is needed to develop efficient and scalable production processes.
化学反应分析
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can modify its disulfide bonds.
Substitution: The chlorine atoms on the naphthalene ring may participate in substitution reactions.
Thiol-Disulfide Exchange: Thiols or reducing agents can break the disulfide bonds.
Amide Formation: Amine coupling reagents (e.g., EDC, DCC) can facilitate amide bond formation.
Major Products: The major products formed during these reactions include modified versions of the original compound, such as disulfide-linked dimers or amide derivatives.
科学研究应用
Chemistry:
Crosslinking Agent: Due to its disulfide bonds, this compound can serve as a crosslinking agent in polymer chemistry.
Materials Science: It may find applications in materials with desired mechanical properties.
Antioxidant Properties: Its disulfide bonds suggest potential antioxidant activity.
Biological Probes: Researchers can use it as a probe to study protein disulfide bonds.
Drug Development: Further exploration may reveal therapeutic applications.
Adhesives and Coatings: Its crosslinking properties could be useful in adhesives and coatings.
作用机制
The exact mechanism by which 2,2’-Dithiobis(N-(4-chloronaphth-1-yl)benzamide) exerts its effects remains an area of active research. It likely involves interactions with cellular components, including proteins and enzymes.
相似化合物的比较
While this compound is relatively unique due to its specific substitution pattern and disulfide bonds, similar compounds include:
2,2’-Dithiobis(benzamide): A related compound with a simpler structure.
2,2’-Dithiobis-(N-(4-sulfamoylphenyl)-benzamide): A structurally related compound with sulfamoyl groups
属性
CAS 编号 |
98051-79-7 |
|---|---|
分子式 |
C34H22Cl2N2O2S2 |
分子量 |
625.6 g/mol |
IUPAC 名称 |
N-(4-chloronaphthalen-1-yl)-2-[[2-[(4-chloronaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H22Cl2N2O2S2/c35-27-17-19-29(23-11-3-1-9-21(23)27)37-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)38-30-20-18-28(36)22-10-2-4-12-24(22)30/h1-20H,(H,37,39)(H,38,40) |
InChI 键 |
RBJIQQPFTZKEBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC=C(C6=CC=CC=C65)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


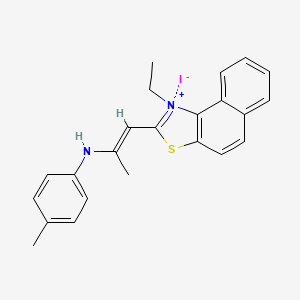

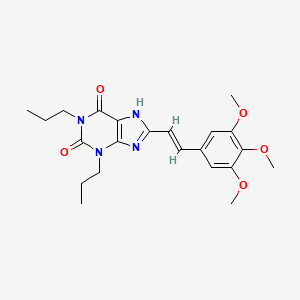
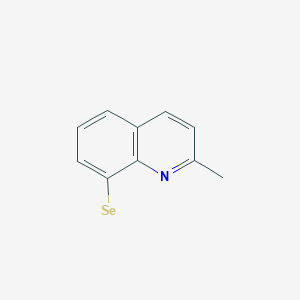
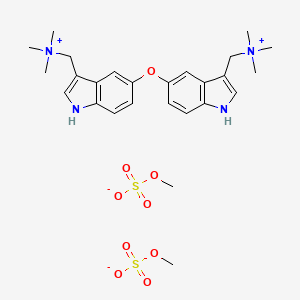
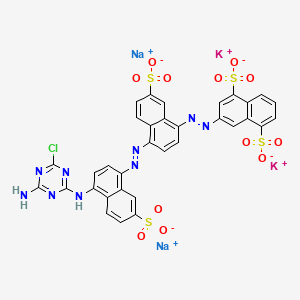
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)
